molecular formula C23H23N3O2 B5618893 5-(4-isopropylbenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

5-(4-isopropylbenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No. B5618893
M. Wt: 373.4 g/mol
InChI Key: XVEYWTBQFMTGAM-UHFFFAOYSA-N
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Description

Pyrazolopyridines are a class of compounds that have been studied for their wide range of pharmacological properties . They are part of anxiolytic drugs and have been studied for the treatment of various diseases including those of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .


Synthesis Analysis

The synthesis of pyrazolopyridines often involves multistep reactions, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . One common method for the synthesis of amino-functionalized pyrazolopyridines is based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring .


Molecular Structure Analysis

The molecular structure of pyrazolopyridines is characterized by a pyrazole ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to the rings.


Chemical Reactions Analysis

Pyrazolopyridines can undergo various chemical reactions depending on the functional groups present. For instance, they can react with malononitrile and cyanoacetamide to form pyrazolopyridine nitriles and amides, respectively .

Scientific Research Applications

Central Nervous System (CNS) Agents

Imidazopyridines, due to their structural resemblance to purines, have been investigated for their potential therapeutic significance in the CNS. They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Proton Pump Inhibitors

Compounds within this chemical group have been developed as proton pump inhibitors (PPIs). These are used to treat disorders like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome by reducing stomach acid production .

Aromatase Inhibitors

Aromatase inhibitors are another class of drugs developed from imidazopyridines. They are primarily used in the treatment of breast cancer by inhibiting the enzyme aromatase, which is involved in estrogen production .

Anti-inflammatory Agents

Some derivatives of imidazopyridines have been found to possess nonsteroidal anti-inflammatory drug (NSAID) properties. These could be used to manage pain, decrease fever, and reduce inflammation .

Anticancer Applications

The ability of imidazopyridines to influence cellular pathways necessary for the functioning of cancer cells makes them candidates for anticancer drugs. They can be designed to target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Activity

Pyrazolopyridines have shown promise as lead candidates against Mycobacterium tuberculosis, indicating their potential use as antimicrobial agents. The structural modifications of these compounds can enhance their activity against various pathogens .

Cardiovascular Therapeutics

Recent developments have seen imidazopyridines like Vericiguat being approved as guanylate cyclase receptor agonists for the treatment of chronic heart failure. This highlights the potential of such compounds in managing cardiovascular diseases .

Metabolic Disorders

Imidazopyridines have been implicated in the modulation of enzymes involved in carbohydrate metabolism. This suggests their possible application in treating metabolic disorders such as diabetes .

Mechanism of Action

The mechanism of action of pyrazolopyridines would depend on their specific biological activity. For instance, some pyrazolopyridines have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Future Directions

Given the wide range of biological activities exhibited by pyrazolopyridines, future research could focus on developing new synthetic methods to increase the selectivity and variability of functional groups, which could lead to compounds with enhanced or novel biological activities .

properties

IUPAC Name

6-methyl-2-phenyl-5-[(4-propan-2-ylphenyl)methyl]-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-14(2)17-11-9-16(10-12-17)13-19-15(3)24-22-20(21(19)27)23(28)26(25-22)18-7-5-4-6-8-18/h4-12,14H,13H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEYWTBQFMTGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-phenyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

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